Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Properties
IUPAC Name |
furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h1-5,9-10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLRWURIOVXVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Carbodiimide-Mediated Coupling
One of the most reliable and commonly used methods for preparing esters like furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is the carbodiimide-mediated coupling of the acid and alcohol.
- Reactants:
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Furan-2-ylmethanol
- N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent
- 4-Dimethylaminopyridine (DMAP) as a catalyst
- Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
- Conditions:
- The acid and alcohol are dissolved in dry CH2Cl2 under nitrogen atmosphere.
- DMAP is added to catalyze the esterification.
- DCC solution is added dropwise at 0°C to avoid side reactions.
- The reaction mixture is stirred at room temperature for several hours (typically 12-24 h).
- Work-up:
- The dicyclohexylurea byproduct is filtered off.
- The filtrate is washed with aqueous solutions to remove residual reagents.
- The product is purified by silica gel column chromatography using hexanes/ethyl acetate mixtures.
This method yields the ester with high purity and good yield (typically 70-85%) and is widely reported in literature for similar bicyclic ester syntheses.
Rhodium(II)-Catalyzed Carbene Insertion and Subsequent Ester Formation
A more advanced synthetic route involves carbene chemistry:
- Starting Materials:
- Ethyl diazoacetate
- Furan (or furan-2-ylmethanol derivative)
- Dirhodium tetraacetate as catalyst
- Ethyl diazoacetate is slowly added to a suspension of dirhodium tetraacetate in furan solvent at room temperature under nitrogen atmosphere.
- The reaction proceeds over 12 hours, generating an intermediate ester or lactone.
- After filtration to remove the rhodium catalyst, the crude product is treated with iodine and heated to promote rearrangement or functional group transformation.
- Final purification is done by silica gel chromatography.
This method is useful for constructing complex bicyclic frameworks with furan substituents and has been demonstrated to give moderate to good yields (~60-70%).
Use of Phosphonium Ylides and Hypervalent Iodine Reagents
In some modular synthetic approaches, phosphonium ylides derived from bicyclo[2.2.1]hept-5-ene-2-carboxylate intermediates are reacted with hypervalent iodine reagents such as PhI(OAc)2 in methanol to form ester derivatives.
- The ylide is prepared from the corresponding carboxylic acid derivative.
- PhI(OAc)2 and HBF4 are added dropwise to the ylide solution in methanol at 0°C, causing precipitation of the ester product.
- The precipitate is filtered, washed, recrystallized, and dried under vacuum.
- This method allows for mild conditions and good control over stereochemistry.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Carbodiimide-Mediated Coupling | Bicyclo acid + furan-2-ylmethanol + DCC + DMAP, CH2Cl2, RT | 70-85 | High purity, well-established | Requires careful removal of urea byproduct |
| Rhodium(II)-Catalyzed Carbene Route | Ethyl diazoacetate + Rh2(OAc)4 catalyst + furan, RT | 60-70 | Enables complex bicyclic formation | Expensive catalyst, longer reaction time |
| Phosphonium Ylide + Hypervalent Iodine | Ylide + PhI(OAc)2 + HBF4, MeOH, 0°C | ~80 | Mild conditions, stereocontrol | Requires preparation of ylide intermediate |
Research Findings and Notes
- Reaction Atmosphere: All reactions are typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Solvent Purity: Dry, degassed solvents such as THF, dichloromethane, or methanol are used to maximize yield and purity.
- Catalyst Removal: Rhodium catalysts are removed by filtration through silica gel; carbodiimide byproducts require filtration and washing steps.
- Purification: Silica gel column chromatography is the standard purification method, often using neutralized silica gel with triethylamine to prevent acid-sensitive decomposition.
- Yield Optimization: Use of catalytic amounts of DMAP and slow addition of coupling reagents improve selectivity and yield in esterification.
- Stereochemical Considerations: These methods preserve the stereochemistry of the bicyclic core, critical for biological or material applications.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The double bonds in the norbornene moiety can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated bicyclo[2.2.1]heptane derivatives.
Substitution: Amides or other ester derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate serves as an important building block in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new bicyclic structures that are valuable in synthesizing complex organic molecules.
- Functionalization: The presence of the furan ring provides sites for further functionalization, enabling the synthesis of derivatives with tailored properties for specific applications.
Medicinal Chemistry Potential
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of furan compounds can possess antibacterial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for exploring this compound in developing new antimicrobial agents.
- Anticancer Activity: The structural motifs present in this compound may lead to anticancer properties, as seen with other furan derivatives that have shown cytotoxic effects against various cancer cell lines . Further research is necessary to elucidate the specific mechanisms and efficacy of this compound against cancer.
Material Science Applications
The unique structural characteristics of this compound also suggest potential applications in material science:
- Polymer Synthesis: The compound can be utilized as a monomer or additive in polymer chemistry, potentially leading to materials with enhanced properties due to the incorporation of the bicyclic structure.
Case Studies and Research Findings
Research on furan-based compounds has provided insights into their biological activities and synthetic utility:
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the norbornene moiety can provide rigidity and specific spatial orientation, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparisons
- Polar Groups (e.g., 2-hydroxyethyl): Improve solubility in polar solvents and enable secondary interactions (e.g., H-bonding), useful in biomedical applications .
- Synthetic Accessibility: Most esters are synthesized via EDC/DMAP-mediated coupling or Schotten-Baumann reactions (norbornene acid chloride + alcohol) . Stereoselective synthesis (e.g., endo vs. exo methyl esters) requires careful control of reaction conditions, as seen in the preparation of methyl norbornene carboxylate .
- Applications: Polymer Monomers: Naphthalimide-functionalized derivatives () are used in fluorescent polymers, while the target compound’s furan group could enable click chemistry or copolymerization with dienophiles .
Physicochemical Properties
- Molecular Weight and Solubility: Smaller esters (e.g., methyl, MW 152.19) are more volatile and soluble in non-polar solvents, while larger derivatives (e.g., naphthalimide, MW 454.32) require polar aprotic solvents . The target compound (MW 218.25) likely has intermediate solubility, influenced by the furan’s moderate polarity.
- Thermal Stability : Bulky substituents (e.g., adamantyl) increase decomposition temperatures, whereas electron-withdrawing groups (e.g., nitro in ) may reduce stability .
Biological Activity
Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (FBMH) is a compound characterized by its unique bicyclic structure, which integrates a furan ring and a bicyclo[2.2.1]heptene framework. With the molecular formula C13H14O3 and a molecular weight of approximately 218.25 g/mol, FBMH has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its structural properties .
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 684282-41-5 |
| Notable Features | Bicyclic structure with furan |
Pharmacological Potential
While research on the specific biological activity of FBMH is limited, compounds with similar structural characteristics often exhibit significant pharmacological properties, including:
- Anti-inflammatory Activity : Many furan derivatives have been noted for their ability to inhibit inflammatory pathways, potentially through mechanisms involving the inhibition of pro-inflammatory cytokines or enzymes .
- Antimicrobial Properties : The bicyclic and furan moieties are known to possess antimicrobial effects, which could be explored further in FBMH .
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that FBMH may also have potential in cancer therapeutics .
The exact mechanism of action for FBMH remains unknown; however, insights can be drawn from related compounds. The following pathways are often implicated in the biological activities of structurally similar compounds:
- Inhibition of Enzymatic Activity : Compounds like FBMH may interact with key enzymes involved in inflammation or cancer progression.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) could mediate various cellular responses, including apoptosis in cancer cells .
- Oxidative Stress Reduction : Some furan derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.
Case Studies and Research Findings
Despite the limited direct studies on FBMH, several case studies on related compounds provide valuable insights into its potential biological activities:
- Anti-inflammatory Effects : A study on γ-butyrolactones highlighted their ability to inhibit caspase-1 and phospholipase A1, leading to reduced inflammation .
- Cytotoxicity Against Cancer Cells : Research on synthetic butyrolactones revealed IC50 values ranging from 0.05 μM to 0.313 μM against various cancer cell lines, indicating strong cytotoxic potential that could be relevant for FBMH .
- Antimicrobial Activity : Synthetic derivatives of γ-butyrolactones exhibited potent antibacterial activity against strains such as Streptococcus pyogenes, suggesting a possible avenue for exploring FBMH's antimicrobial efficacy .
Future Directions for Research
Given the structural uniqueness of FBMH and its potential biological activities, further research is warranted in the following areas:
- In Vitro and In Vivo Studies : Comprehensive studies should be conducted to evaluate the pharmacological effects of FBMH using various biological models.
- Mechanistic Studies : Investigating the specific interactions between FBMH and target proteins or receptors will help elucidate its mechanism of action.
- Safety and Toxicology Assessments : Understanding the safety profile of FBMH is crucial before considering it for therapeutic applications.
Q & A
What are the established synthetic routes for Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via Diels-Alder reactions between furan-containing dienophiles and norbornene derivatives. For example, methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives are synthesized by reacting cyclopentadiene with maleic anhydride or ester-functionalized dienophiles under thermal or catalytic conditions . Key parameters include:
- Temperature : Reactions often require 125–200°C in sealed ampoules to achieve cycloaddition.
- Catalysts : Metal catalysts (e.g., palladium or nickel) enhance polymerization yields for norbornene copolymers .
- Solvent selection : Dry toluene or THF minimizes side reactions during esterification steps .
Yield optimization requires balancing steric hindrance from the furan substituent and reactivity of the bicyclic core.
How is the structural characterization of this compound performed?
Basic
Structural confirmation relies on spectroscopic and chromatographic methods :
- 1H NMR : Distinct peaks for norbornene protons (δ 5.5–6.5 ppm) and furan methylene groups (δ 4.0–4.5 ppm) .
- IR spectroscopy : Ester carbonyl stretches (~1,705 cm⁻¹) and furan C-O vibrations (~1,260 cm⁻¹) confirm functional groups .
- HPLC : Semi-preparative HPLC resolves endo/exo isomers, with retention times varying by 2–5 minutes under methanol/water gradients .
What computational methods elucidate the reaction mechanisms involving this compound?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states and regioselectivity in cycloadditions. For example:
- One-step vs. two-step mechanisms : DFT simulations show that Diels-Alder adducts form via a one-step, two-stage pathway involving 4-aza-2-aryl intermediates, followed by [3.3]-sigmatropic rearrangements .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the dienophile lower activation energies by 5–10 kcal/mol, favoring endo selectivity .
Experimental validation via kinetic studies (e.g., HPLC monitoring) is critical to reconcile computational predictions with observed product distributions .
What challenges arise in isolating endo and exo isomers during synthesis?
Advanced
The bicyclo[2.2.1]hept-5-ene core inherently produces endo/exo isomer mixtures due to similar thermodynamic stabilities. Strategies include:
- Chromatographic separation : Semi-preparative HPLC with chiral columns resolves isomers but requires >96-hour runs for baseline separation .
- Crystallization : Differences in dipole moments (e.g., ester vs. nitrile substituents) enable selective crystallization in nonpolar solvents .
- Dynamic resolution : Catalytic asymmetric hydrogenation can enrich one isomer, though this remains underexplored for furan derivatives .
How do substituents on the bicyclo[2.2.1]hept-5-ene core influence polymerization behavior?
Advanced
In ring-opening metathesis polymerization (ROMP) , steric and electronic effects dictate reactivity:
- Electron-rich substituents (e.g., furan methylene) increase propagation rates by stabilizing transition states via π-π interactions .
- Steric hindrance : Bulky groups (e.g., adamantyl esters) reduce chain mobility, lowering glass transition temperatures (Tg) in copolymers by 20–30°C .
Contradictions arise in thermal stability: While norbornene derivatives generally exhibit high Tg (>200°C), furan side chains may introduce oxidative instability at >150°C .
What analytical techniques resolve contradictions in reported reaction outcomes?
Advanced
Discrepancies in product yields or regioselectivity are addressed via:
- Isotopic labeling : 13C NMR tracks carbon migration during rearrangements, distinguishing concerted vs. stepwise mechanisms .
- X-ray crystallography : Absolute configuration determination for endo/exo isomers validates computational models .
- Kinetic isotope effects (KIE) : Deuterated cyclopentadiene probes hydrogen transfer steps in disputed pathways .
What are the applications of this compound in functional polymer design?
Basic
The bicyclic core enables high-performance polymers with tailored properties:
- Photoresponsive materials : Norbornene-furan copolymers undergo [4+4] cycloadditions under UV light, enabling dynamic crosslinking .
- Catalytic supports : Ru-based ROMP catalysts grafted onto norbornene backbones enhance recyclability in olefin metathesis .
- Drug delivery : Hydrolysis-resistant ester linkages improve in vivo stability compared to linear polyesters .
How do solvent polarity and additives affect esterification efficiency?
Advanced
Esterification of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with furan alcohols is sensitive to:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) accelerate reactions (k ≈ 0.1 min⁻¹) but risk side hydrolysis .
- Acid scavengers : Triethylamine or DMAP (5 mol%) improves yields from 60% to >90% by neutralizing HCl byproducts .
- Microwave assistance : 10-minute microwave irradiation at 80°C achieves equivalent conversion to 24-hour thermal reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
